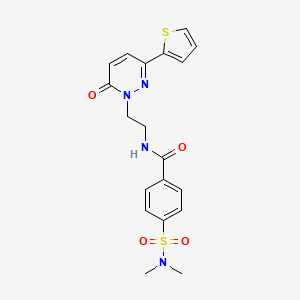
2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure of this compound suggests that it may interact with various biological targets, possibly including enzymes like tyrosine kinases, which are known to be involved in cell signaling pathways related to cancer cell proliferation .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of 4-anilino-6-bromoquinazolines and their derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines . The synthesis involves the introduction of halogenated phenyl groups and fluorophenyl groups into the quinazoline scaffold, which is a common core in many biologically active compounds. The synthesis methods are likely to involve multi-step reactions, including halogenation, amidation, and possibly cyclization to form the pyrazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction and computational methods . These studies reveal that the molecules can adopt nearly planar conformations, which may be important for their ability to interact with biological targets. The presence of halogen atoms and the specific arrangement of rings in the molecule can influence its binding affinity and selectivity towards different enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. Arylhydrazinium chlorides have been shown to react with chloroquinoline carbaldehydes to form hydrazone and pyrazoloquinoline derivatives . These reactions are facilitated by conditions such as dry grinding or the presence of reducing agents, indicating that the compound may also undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms, such as bromine and chlorine, as well as the fluorophenyl group, can significantly affect properties like solubility, melting point, and stability . The molecular electrostatic potential of these compounds has been mapped to identify regions of positive and negative charge, which can provide insights into their reactivity and interactions with biological molecules . Additionally, the first hyperpolarizability has been calculated for related compounds, suggesting potential applications in nonlinear optics .
Applications De Recherche Scientifique
Antimicrobial Properties
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, similar in structure to the compound , have shown potent antimicrobial activity. These derivatives, particularly those with fluoro-substituted coumarin and phenyl rings, exhibited significant antimicrobial effects against various pathogens. This suggests the potential of these compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Structural Characterization and Synthesis
- Studies have focused on the synthesis and crystal structures of N-substituted pyrazolines, including compounds with structural similarities to the target compound. These studies provide valuable insights into the molecular configuration and potential applications of these compounds (Loh et al., 2013).
Anticancer Activity
- Some novel oxazole derivatives, structurally related to the compound , have shown significant anticancer activities. This was observed in their inhibitory effects on human prostate and epidermoid carcinoma cancer cell lines, highlighting their potential in cancer treatment research (Liu et al., 2009).
Anti-Inflammatory and Analgesic Properties
- Research on 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives indicates potential anti-inflammatory and analgesic properties. These findings are crucial for developing new treatments in these areas (Farag et al., 2012).
Fluorescent Assessment and Theoretical Studies
- New pyrazoline derivatives have been synthesized and assessed for their fluorescence properties. Theoretical studies using density functional theory calculations complement these investigations, providing a deeper understanding of their electronic and spectroscopic properties (Ibrahim et al., 2016).
Safety and Hazards
Orientations Futures
The future research directions for this compound could be quite varied. If it has medicinal properties, it could be further optimized and tested in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19BrClFN4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGRLWWUQJYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19BrClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)
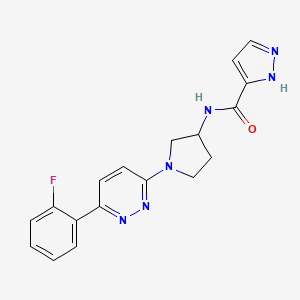
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
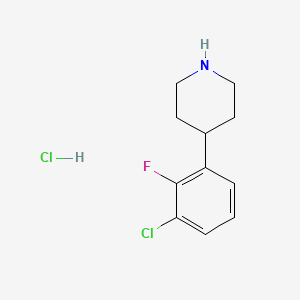

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

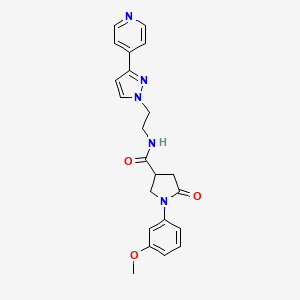
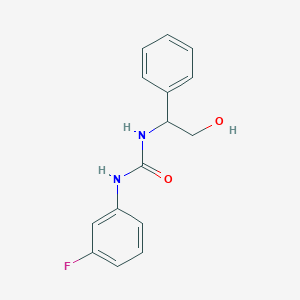
![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
